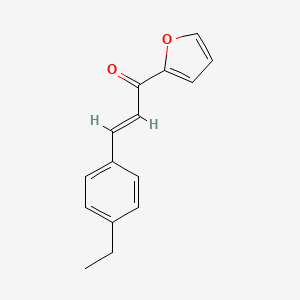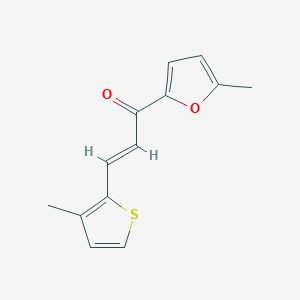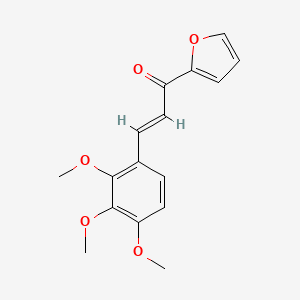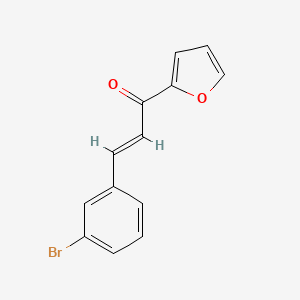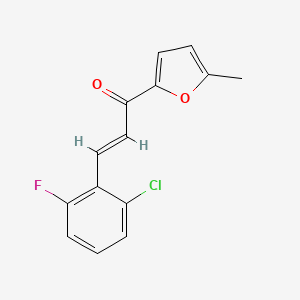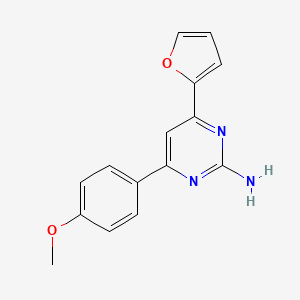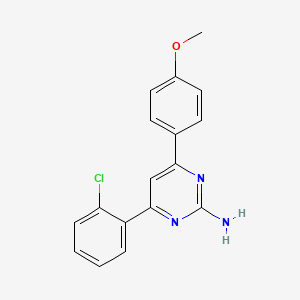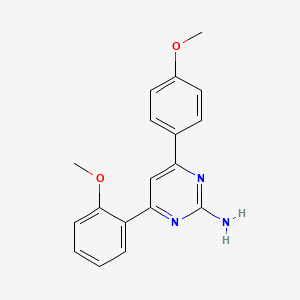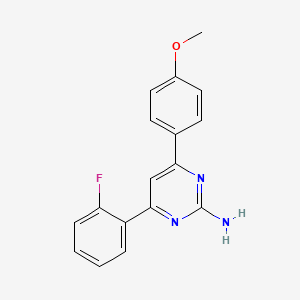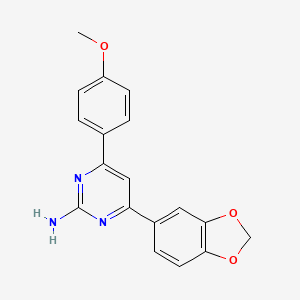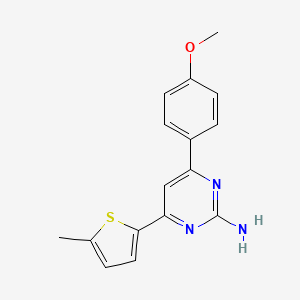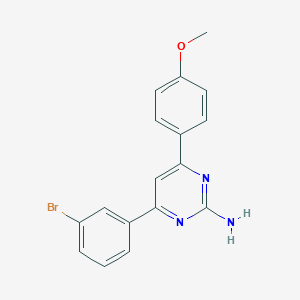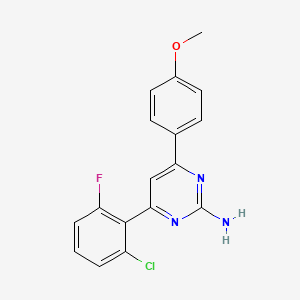![molecular formula C12H10N2O B6346859 2-[(3-Pyridylimino)methyl]phenol CAS No. 40989-90-0](/img/structure/B6346859.png)
2-[(3-Pyridylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Pyridylimino)methyl]phenol, also known as 2-PIMP, is an organic compound belonging to the class of phenols. It is a colorless to pale yellow solid that is soluble in water and ethanol. 2-PIMP is a useful synthetic intermediate for the preparation of a variety of compounds such as pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of 2-PIMP involves the reaction of pyridine with 3-chloropropan-1-ol in the presence of a base.
Scientific Research Applications
2-[(3-Pyridylimino)methyl]phenol has been widely studied in scientific research due to its potential applications in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-[(3-Pyridylimino)methyl]phenol has been used in the synthesis of indole derivatives, which are important intermediates in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Pyridylimino)methyl]phenol is not fully understood. However, it is believed to involve a nucleophilic substitution reaction between the pyridine and the 3-chloropropan-1-ol in the presence of a base. This reaction results in the formation of a phenol and an alkyl halide. The alkyl halide then undergoes a further reaction with the phenol to form the final product, 2-[(3-Pyridylimino)methyl]phenol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-Pyridylimino)methyl]phenol are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 2-[(3-Pyridylimino)methyl]phenol has been shown to exhibit anti-inflammatory and antioxidant activity in animal models.
Advantages and Limitations for Lab Experiments
2-[(3-Pyridylimino)methyl]phenol is a useful synthetic intermediate for the preparation of a variety of compounds. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main advantages of using 2-[(3-Pyridylimino)methyl]phenol in laboratory experiments are its low cost and its availability in large quantities. However, there are some limitations to using 2-[(3-Pyridylimino)methyl]phenol in laboratory experiments. For example, the reaction is sensitive to moisture and the product is unstable in the presence of light and air.
Future Directions
There are a number of potential future directions for the use of 2-[(3-Pyridylimino)methyl]phenol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research into the mechanism of action of 2-[(3-Pyridylimino)methyl]phenol could lead to the development of new synthetic strategies for the preparation of various organic compounds. Finally, further research into the stability of 2-[(3-Pyridylimino)methyl]phenol could lead to the development of new methods for its storage and handling.
Synthesis Methods
The synthesis of 2-[(3-Pyridylimino)methyl]phenol involves the reaction of pyridine with 3-chloropropan-1-ol in the presence of a base. This reaction is known as the Fischer indole synthesis. The reaction is typically carried out by adding pyridine and 3-chloropropan-1-ol to a solution of a base such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of 100-150°C for a few hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
properties
IUPAC Name |
2-(pyridin-3-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMOGSGZQSAJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridylimino)methyl]phenol | |
CAS RN |
40989-90-0 |
Source


|
| Record name | NSC131217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

